

# The Physiological Impact of Environmental Stressors on Chickens: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Galline**

Cat. No.: **B1248718**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Environmental stressors, including thermal fluctuations and high stocking densities, pose significant challenges to the poultry industry, leading to substantial economic losses and compromising animal welfare.<sup>[1][2]</sup> These stressors trigger a cascade of physiological, behavioral, and immunological responses in chickens, ultimately affecting their growth, production, and susceptibility to disease.<sup>[2][3][4]</sup> This technical guide provides an in-depth analysis of the core physiological responses of chickens to common environmental stressors. It summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development for poultry. Understanding these complex interactions is paramount for developing effective mitigation strategies and innovative therapeutic interventions.

## Introduction

The intensification of poultry production has inadvertently increased the exposure of chickens to a variety of environmental stressors.<sup>[5]</sup> These challenges can be broadly categorized into thermal stress (heat and cold) and social stress (high stocking density).<sup>[3][5]</sup> Chickens, being homeothermic, strive to maintain a constant body temperature.<sup>[6]</sup> However, their ability to regulate body temperature is limited, especially in modern broiler breeds selected for rapid growth, which have higher metabolic rates and are more susceptible to heat stress.<sup>[6][7]</sup>

Environmental stressors activate the hypothalamic-pituitary-adrenal (HPA) axis and the sympathetic-adrenal-medullary (SAM) axis, leading to the release of stress hormones like corticosterone and catecholamines.[\[8\]](#)[\[9\]](#) Chronic activation of these systems can have detrimental effects on various physiological functions, including immune response, metabolism, and reproductive performance.[\[3\]](#)[\[10\]](#)[\[11\]](#) This guide delves into the specific physiological consequences of heat, cold, and stocking density stress, providing a foundational understanding for the development of targeted health and productivity solutions.

## Heat Stress

Heat stress occurs when a chicken's body heat production surpasses its ability to dissipate heat, leading to hyperthermia.[\[6\]](#) This is a major concern in poultry production, particularly in warmer climates, and is exacerbated by high humidity.[\[1\]](#) The thermoneutral zone for chickens is typically between 18-21°C, with temperatures exceeding 25°C often inducing heat stress.[\[1\]](#)

## Physiological Responses to Heat Stress

The primary physiological responses to heat stress are aimed at increasing heat loss and reducing metabolic heat production. These include:

- Panting and Respiratory Alkalosis: Chickens lack sweat glands and rely on panting (thermal hyperpnea) to dissipate heat through evaporative cooling.[\[1\]](#)[\[6\]](#) While effective for thermoregulation, prolonged panting leads to an excessive loss of carbon dioxide, resulting in respiratory alkalosis, an increase in blood pH.[\[5\]](#)[\[11\]](#)
- Cardiovascular Adjustments: To facilitate heat dissipation from the skin surface, peripheral blood flow increases.[\[12\]](#)
- Reduced Feed Intake and Metabolic Rate: Chickens under heat stress voluntarily reduce their feed intake as a mechanism to decrease metabolic heat production.[\[2\]](#)[\[13\]](#) This reduction in feed intake is a primary contributor to decreased growth rates and egg production.[\[1\]](#)[\[13\]](#) Research has shown that for every 1°C increase in temperature between 32°C and 38°C, feed consumption can drop by 5%.[\[2\]](#)
- Oxidative Stress: Heat stress induces the overproduction of reactive oxygen species (ROS), leading to oxidative stress.[\[1\]](#)[\[14\]](#)[\[15\]](#) This imbalance between pro-oxidants and antioxidants can cause damage to lipids, proteins, and DNA, impairing cellular function and integrity.[\[7\]](#)

[14] The gastrointestinal tract is particularly susceptible to oxidative damage, which can compromise gut barrier function.[14][15]

- Immunosuppression: The immune system is significantly compromised by heat stress.[1][5] This includes a reduction in the weight of primary immune organs like the bursa of Fabricius, thymus, and spleen.[3][5] Heat stress can also alter the profile of immune cells, leading to a decreased resistance to pathogens.[5]

## Quantitative Data on Heat Stress

The following table summarizes key quantitative data on the physiological effects of heat stress in chickens.

| Parameter             | Stress Condition                    | Observation                               | Species/Breed |
|-----------------------|-------------------------------------|-------------------------------------------|---------------|
| Body Weight           | 35°C for 5 weeks                    | 19.3% decrease compared to control (28°C) | Laying Hens   |
| Feed Intake           | 32-38°C                             | 5% decrease for every 1°C increase        | Broilers[2]   |
| Breast Muscle Mass    | 34-36°C (Chronic)                   | 31.53% reduction compared to control      | Broilers[13]  |
| Thigh Muscle Mass     | 34-36°C (Chronic)                   | 11.17% reduction compared to control      | Broilers[13]  |
| Energy Retention      | 32°C                                | 20.9% decrease compared to control        | Broilers[13]  |
| Protein Digestibility | Cyclical and Continuous Heat Stress | Up to 9.7% reduction                      | Broilers[13]  |

## Experimental Protocols for Heat Stress Assessment

### Protocol 1: Measuring Corticosterone Levels

- Objective: To quantify the primary stress hormone response.

- Methodology:
  - Collect blood samples from the brachial wing vein into heparinized tubes.
  - Centrifuge the blood at 3000 x g for 15 minutes at 4°C to separate the plasma.
  - Store plasma samples at -80°C until analysis.
  - Quantify corticosterone concentrations using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[16]

#### Protocol 2: Assessing Oxidative Stress

- Objective: To measure markers of oxidative damage and antioxidant status.
- Methodology:
  - Collect tissue samples (e.g., liver, intestine) and homogenize in an appropriate buffer.
  - Measure malondialdehyde (MDA) levels, a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[9]
  - Determine the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) using commercially available assay kits.[5]

## Signaling Pathways in Heat Stress

```
// Nodes
Heat_Stress [label="Heat Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"];
Pituitary [label="Anterior Pituitary", fillcolor="#F1F3F4", fontcolor="#202124"];
Adrenal_Cortex [label="Adrenal Cortex", fillcolor="#F1F3F4", fontcolor="#202124"];
Corticosterone [label="Corticosterone Release", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Mitochondria [label="Mitochondria", fillcolor="#F1F3F4", fontcolor="#202124"];
ROS [label="Increased ROS Production\n(Oxidative Stress)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Immune_System [label="Immune System", fillcolor="#F1F3F4", fontcolor="#202124"];
Immunosuppression [label="Immunosuppression", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Cellular_Damage [label="Cellular Damage\n(Lipids, Proteins, DNA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
Physiological_Responses [label="Physiological Responses\n(Reduced Feed Intake, Growth)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];  
  
// Edges Heat_Stress -> Hypothalamus [label="Activates", color="#34A853"]; Hypothalamus -> Pituitary [label="CRH", color="#34A853"]; Pituitary -> Adrenal_Cortex [label="ACTH", color="#34A853"]; Adrenal_Cortex -> Corticosterone [color="#34A853"]; Heat_Stress -> Mitochondria [label="Direct Effect", color="#34A853"]; Mitochondria -> ROS [color="#34A853"]; Corticosterone -> Immune_System [label="Modulates", color="#EA4335"]; Immune_System -> Immunosuppression [color="#EA4335"]; ROS -> Cellular_Damage [color="#EA4335"]; Corticosterone -> Physiological_Responses [label="Impacts", color="#4285F4"]; Immunosuppression -> Physiological_Responses [label="Contributes to", color="#4285F4"]; Cellular_Damage -> Physiological_Responses [label="Contributes to", color="#4285F4"]; }
```

Caption: Hypothalamic-Pituitary-Adrenal (HPA) axis activation and oxidative stress pathways in response to heat stress.

## Cold Stress

Cold stress occurs when chickens are exposed to temperatures below their thermoneutral zone, forcing them to expend extra energy to maintain body temperature.[\[17\]](#) This is particularly critical for young chicks that have not yet fully developed their thermoregulatory capacity.[\[18\]](#)

## Physiological Responses to Cold Stress

The physiological adaptations to cold stress are primarily aimed at increasing heat production and reducing heat loss.

- Increased Metabolic Rate and Feed Intake: To generate more metabolic heat, chickens increase their feed intake and metabolic rate.[\[17\]](#)[\[19\]](#) However, this increased energy expenditure is often diverted from growth and egg production.[\[17\]](#)[\[19\]](#)
- Shivering and Huddling: Shivering is an involuntary muscle contraction that generates heat. Huddling is a behavioral response to reduce the exposed surface area and conserve body heat.[\[17\]](#)[\[19\]](#)
- Hormonal Changes: Chronic cold stress can lead to elevated levels of corticosterone.[\[3\]](#)

- Immune System Alterations: Similar to heat stress, prolonged cold stress can suppress the immune system, making birds more susceptible to diseases.[3][17] Studies have shown that cold stress can lead to an elevated heterophil to lymphocyte (H/L) ratio, a reliable indicator of stress in birds.[18]
- Cardiovascular Effects: Vasoconstriction of peripheral blood vessels occurs to reduce heat loss from the skin surface.

## Quantitative Data on Cold Stress

The following table summarizes key quantitative data on the physiological effects of cold stress in chickens.

| Parameter                   | Stress Condition           | Observation                                            | Species/Breed      |
|-----------------------------|----------------------------|--------------------------------------------------------|--------------------|
| Heterophil/Lymphocyte Ratio | 18°C for 8h/day for 7 days | Elevated at day 7 compared to thermoneutral group      | Broiler Chicks[18] |
| Viability                   | 18°C for 8h/day for 7 days | Lower at 7 and 35 days compared to thermoneutral group | Broiler Chicks[18] |
| Plasma IgG                  | 8°C for 20 weeks           | 23.7% increase compared to 20°C                        | Laying Hens[20]    |
| Plasma IgM                  | 8°C for 20 weeks           | 16.4% increase compared to 20°C                        | Laying Hens[20]    |
| Plasma IgA                  | 8°C for 20 weeks           | 9.7% decrease compared to 20°C                         | Laying Hens[20]    |
| Plasma T-AOC                | 8°C for 20 weeks           | 9.22% decrease compared to 20°C                        | Laying Hens[20]    |
| Laying Performance          | 12 ± 4.5°C for 4 weeks     | Impaired compared to 24 ± 3°C                          | Laying Hens[21]    |
| Feed Intake                 | 12 ± 4.5°C for 4 weeks     | Increased compared to 24 ± 3°C                         | Laying Hens[21]    |

## Experimental Protocols for Cold Stress Assessment

### Protocol 3: Heterophil to Lymphocyte (H/L) Ratio Determination

- Objective: To assess chronic stress levels through hematological parameters.
- Methodology:
  - Prepare a blood smear on a microscope slide using a drop of fresh blood.
  - Air-dry the smear and stain with Wright-Giemsa stain.
  - Under a microscope at 100x magnification with oil immersion, count 100 leukocytes and differentiate them into heterophils and lymphocytes.
  - Calculate the H/L ratio by dividing the number of heterophils by the number of lymphocytes.[16][22]

### Protocol 4: Gene Expression Analysis of Stress-Related Genes

- Objective: To investigate the molecular response to stress.
- Methodology:
  - Collect tissue samples (e.g., diencephalon, adrenal glands) and immediately store them in an RNA stabilization solution or flash-freeze in liquid nitrogen.
  - Extract total RNA using a commercial kit.
  - Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.
  - Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes such as NR3C1 (glucocorticoid receptor), CYP11A1, and HSD3B1.[23]
  - Normalize the expression data to a stable reference gene.

## Experimental Workflow for Stress Gene Expression Analysis

```
// Nodes Start [label="Tissue Collection\n(e.g., Diencephalon, Adrenals)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_Extraction [label="Total RNA Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; cDNA_Synthesis [label="cDNA Synthesis\n(Reverse Transcription)", fillcolor="#F1F3F4", fontcolor="#202124"]; qPCR [label="Quantitative Real-Time PCR (qRT-PCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(Relative Gene Expression)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]];

// Edges Start -> RNA_Extraction [color="#5F6368"]; RNA_Extraction -> cDNA_Synthesis [color="#5F6368"]; cDNA_Synthesis -> qPCR [color="#5F6368"]; qPCR -> Data_Analysis [color="#5F6368"]; Data_Analysis -> End [color="#5F6368"]; }
```

Caption: A typical experimental workflow for analyzing stress-related gene expression in chickens.

## Stocking Density Stress

High stocking density is a prevalent stressor in intensive poultry production systems.[24][25] It restricts movement, increases social competition, and can lead to poor air and litter quality.

## Physiological Responses to Stocking Density Stress

The physiological consequences of high stocking density are multifaceted and often indicative of chronic stress.

- HPA Axis Activation: Increased stocking density is associated with elevated plasma corticosterone levels.[9][25]
- Oxidative Stress: Similar to thermal stress, high stocking density can induce oxidative stress, as indicated by increased levels of malondialdehyde (MDA) in tissues.[5][9]
- Immune Response Modulation: The H/L ratio is often elevated in birds housed at high densities, signifying a chronic stress response that can impair immune function.[9][24]
- Metabolic and Biochemical Changes: High stocking density can lead to alterations in blood biochemical parameters, including increased levels of glucose, cholesterol, and liver

enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which may indicate liver damage.[9][26]

- Reduced Performance: Overcrowding can lead to reduced feed intake and body weight gain, and a poorer feed conversion ratio (FCR).[24][25][26]

## Quantitative Data on Stocking Density Stress

The following table summarizes key quantitative data on the physiological effects of high stocking density in chickens.

| Parameter                         | Stress Condition                                  | Observation                                       | Species/Breed                        |
|-----------------------------------|---------------------------------------------------|---------------------------------------------------|--------------------------------------|
| Body Weight                       | 12 birds/m <sup>2</sup> vs 8 birds/m <sup>2</sup> | Lower in the high-density group                   | Broilers[24]                         |
| Feed Conversion Ratio (FCR)       | 12 birds/m <sup>2</sup> vs 8 birds/m <sup>2</sup> | Higher (less efficient) in the high-density group | Broilers[24]                         |
| Heterophil/Lymphocyte (H/L) Ratio | 12 birds/m <sup>2</sup> vs 8 birds/m <sup>2</sup> | Significantly higher in the high-density group    | Broilers[24]                         |
| Serum ALT                         | High vs Low Density                               | 15-21% higher in the high-density group           | Broilers (Arbor Acres & Ross-308)[9] |
| Serum AST                         | High vs Low Density                               | Increased in the high-density group               | Broilers (Arbor Acres & Ross-308)[9] |
| Serum Cholesterol & Triglycerides | High vs Low Density                               | Higher in the high-density group                  | Broilers (Arbor Acres & Ross-308)[9] |
| Body Weight Gain                  | 40 kg/m <sup>2</sup> vs 28 kg/m <sup>2</sup>      | Lower in the high-density group                   | Broilers (Ross)[26]                  |
| Feed Intake                       | 40 kg/m <sup>2</sup> vs 28 kg/m <sup>2</sup>      | Lower in the high-density group                   | Broilers (Ross)[26]                  |

## Experimental Protocols for Stocking Density Assessment

## Protocol 5: Blood Biochemical Analysis

- Objective: To evaluate the metabolic and health status of chickens under different stocking densities.
- Methodology:
  - Collect blood samples and separate the serum.
  - Use an automated biochemical analyzer to measure parameters such as glucose, total protein, albumin, cholesterol, triglycerides, ALT, and AST.[9][16]
  - Compare the results between different stocking density groups.

## Logical Relationship of Stocking Density Effects

```
// Nodes
High_Density [label="High Stocking Density", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Social_Stress [label="Increased Social Stress", fillcolor="#F1F3F4", fontcolor="#202124"];
Reduced_Space [label="Reduced Space & Movement", fillcolor="#F1F3F4", fontcolor="#202124"];
Poor_Environment [label="Poor Air & Litter Quality", fillcolor="#F1F3F4", fontcolor="#202124"];
HPA_Activation [label="HPA Axis Activation", fillcolor="#FBBC05", fontcolor="#202124"];
Oxidative_Stress [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"];
Immune_Suppression [label="Immune Suppression", fillcolor="#FBBC05", fontcolor="#202124"];
Reduced_Performance [label="Reduced Performance\n(Growth, FCR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Increased_Disease [label="Increased Disease Susceptibility", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
```

  

```
// Edges
High_Density -> Social_Stress [color="#5F6368"];
High_Density -> Reduced_Space [color="#5F6368"];
High_Density -> Poor_Environment [color="#5F6368"];
Social_Stress -> HPA_Activation [color="#34A853"];
Poor_Environment -> Oxidative_Stress [color="#34A853"];
HPA_Activation -> Immune_Suppression [color="#EA4335"];
HPA_Activation -> Reduced_Performance [color="#EA4335"];
Oxidative_Stress -> Reduced_Performance [color="#EA4335"];
Immune_Suppression -> Increased_Disease [color="#EA4335"];
Reduced_Space -> Reduced_Performance [color="#EA4335"]; }
```

Caption: Interrelated factors and consequences of high stocking density stress in poultry.

## Conclusion and Future Directions

Environmental stressors profoundly impact the physiology of chickens, leading to a complex interplay of hormonal, metabolic, and immunological responses. This guide has synthesized the core physiological changes induced by heat, cold, and high stocking density, providing quantitative data and detailed experimental protocols to aid in research and development. The activation of the HPA axis, the induction of oxidative stress, and the suppression of the immune system are common threads across these different stressors, highlighting key targets for intervention.

For drug development professionals, understanding these mechanisms is crucial for designing and evaluating novel therapeutics aimed at mitigating the negative effects of stress. Future research should focus on the intricate molecular pathways and genetic factors that confer resilience or susceptibility to environmental stressors. The development of reliable biomarkers for early stress detection and the validation of nutritional and pharmacological interventions will be pivotal in enhancing the health, welfare, and productivity of poultry in the face of ongoing environmental challenges.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Impact of Heat Stress on Poultry Health and Performances, and Potential Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Stress and immunity in poultry: light management and nanotechnology as effective immune enhancers to fight stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avinews.com [avinews.com]
- 5. Frontiers | Environmental Stress in Chickens and the Potential Effectiveness of Dietary Vitamin Supplementation [frontiersin.org]

- 6. A review of heat stress in chickens. Part I: Insights into physiology and gut health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciresjournals.com [sciresjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. Potential impact of stocking density on growth, carcass traits, indicators of biochemical and oxidative stress and meat quality of different broiler breeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Poultry Response to Heat Stress: Its Physiological, Metabolic, and Genetic Implications on Meat Production and Quality Including Strategies to Improve Broiler Production in a Warming World [frontiersin.org]
- 14. naturalremedy.com [naturalremedy.com]
- 15. Oxidative Stress in the Poultry Gut: Potential Challenges and Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. naturalremedy.com [naturalremedy.com]
- 18. Effects of cold stress on physiologic metabolism in the initial phase and performance of broiler rearing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. modernpoultry.media [modernpoultry.media]
- 20. Physiological Responses of Laying Hens to Chronic Cold Stress and Ammonia Exposure: Implications for Environmental Management and Poultry Welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Indicators of Physiological Stress in Broiler Chickens During Road Transportation | Animal Welfare | Cambridge Core [cambridge.org]
- 23. Association between Temperament and Stress-related Gene Expression in Day-old Chickens [jstage.jst.go.jp]
- 24. Impact of Stocking Density on Broiler Chicken Performance, Blood Biochemistry, and Carcass Attributes in an Intensive Rearing System [journals.iau.ir]

- 25. Impacts of stocking density rates on welfare, growth, and hemato-biochemical profile in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [The Physiological Impact of Environmental Stressors on Chickens: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248718#impact-of-environmental-stressors-on-chicken-physiology]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)